

# (11)C-PBR28 versus other TSPO ligands for neuroinflammation imaging

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## A Comparative Guide to TSPO Ligands for Neuroinflammation Imaging: (11)C-PBR28 and Alternatives

The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane, is a key biomarker for neuroinflammation.<sup>[1]</sup> Under normal physiological conditions, TSPO expression in the brain is low. However, in response to inflammatory stimuli, its expression is significantly upregulated, particularly in activated microglia and reactive astrocytes.<sup>[1][2]</sup> This upregulation makes TSPO an attractive target for in vivo imaging of neuroinflammatory processes in a variety of neurological and psychiatric disorders using positron emission tomography (PET).<sup>[1][2]</sup>

The first-generation TSPO PET radioligand, [11C]PK11195, has been widely used but suffers from limitations such as a low signal-to-noise ratio and high non-specific binding.<sup>[3]</sup> To address these issues, second-generation ligands, including (11)C-PBR28, were developed. These newer agents generally exhibit higher affinity for TSPO and improved imaging properties.<sup>[2][4]</sup> However, a significant challenge with most second-generation ligands is their sensitivity to a single nucleotide polymorphism (SNP) in the TSPO gene (rs6971), which results in different binding affinities among individuals.<sup>[4][5][6]</sup> This guide provides a comparative overview of (11)C-PBR28 and other key TSPO ligands, supported by experimental data and protocols.

## Quantitative Comparison of TSPO PET Ligands

The selection of a TSPO PET ligand for neuroinflammation imaging depends on several factors, including its binding affinity (K<sub>i</sub>), signal-to-noise ratio, and sensitivity to the rs6971

genetic polymorphism. The following table summarizes these key parameters for (11)C-PBR28 and other commonly used TSPO ligands.

Ligand	Generation	Binding Affinity (Ki) in High-Affinity Binders (HABs) (nM)	Binding Affinity (Ki) in Low-Affinity Binders (LABs) (nM)	Specific-to-Non-Displaceable Ratio (BPND) in HABs	Key Characteristics
[11C]-(R)-PK11195	First	9.3[7]	~7.3 (Ratio LAB/HAB ~0.79)[8]	0.8[8][9][10]	Prototypical ligand; low signal-to-noise ratio, high non-specific binding; not significantly affected by rs6971 SNP. [3][8][11]
(11)C-PBR28	Second	~0.6 (varies by study)	~33 (Ratio LAB/HAB ~55)[8]	1.2[8][9][10]	High affinity in HABs, but significantly lower in LABs; improved signal over [11C]-(R)-PK11195.[8][11]
[11C]DPA-713	Second	4.7[7][12]	~21 (Ratio LAB/HAB ~4.43)[8][13]	7.3[8][9][10]	High affinity and the highest reported BPND among these ligands in HABs.[8][9][10]

[18F]DPA-714	Second	Data not available in these results	Data not available in these results	Data not available in these results	Fluorine-18 labeled analog of DPA-713, allowing for a longer half-life.[4]
[18F]FEPPA	Second	Data not available in these results	Data not available in these results	Data not available in these results	A commonly used second-generation ligand.[4]
[11C]DAA1106	Second	0.04 (rat)[4]	~13.1[13]	Data not available in these results	High affinity, but with a notable difference between HABs and LABs.[13]

## Experimental Protocols

### In Vitro Radioligand Binding Assay for Ki Determination

This protocol outlines a typical competitive binding assay to determine the inhibition constant (Ki) of a new TSPO ligand.

Objective: To determine the affinity of a test compound for TSPO by measuring its ability to displace a known radiolabeled ligand from its binding site.

Materials:

- Brain tissue homogenates or mitochondrial fractions from human or animal sources.
- Radioligand (e.g., [3H]PK11195 or [3H]PBR28).
- Unlabeled test compound (e.g., (11)C-PBR28) at various concentrations.

- Assay buffer (e.g., Tris buffer).
- Scintillation fluid and vials.
- Liquid scintillation counter.
- Filtration apparatus.

#### Procedure:

- **Tissue Preparation:** Homogenize brain tissue in assay buffer and prepare mitochondrial fractions by differential centrifugation.
- **Assay Setup:** In test tubes, combine the mitochondrial preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
- **Incubation:** Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a set period to allow binding to reach equilibrium.
- **Separation of Bound and Free Ligand:** Rapidly filter the incubation mixture through glass fiber filters to separate the protein-bound radioligand from the free radioligand.
- **Washing:** Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
- **Quantification:** Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
- **Data Analysis:** Plot the percentage of specific binding of the radioligand as a function of the concentration of the test compound. The IC<sub>50</sub> value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The K<sub>i</sub> value is then calculated using the Cheng-Prusoff equation.

## In Vivo Human PET Imaging Protocol

This protocol describes a general workflow for a human PET imaging study to quantify TSPO expression.

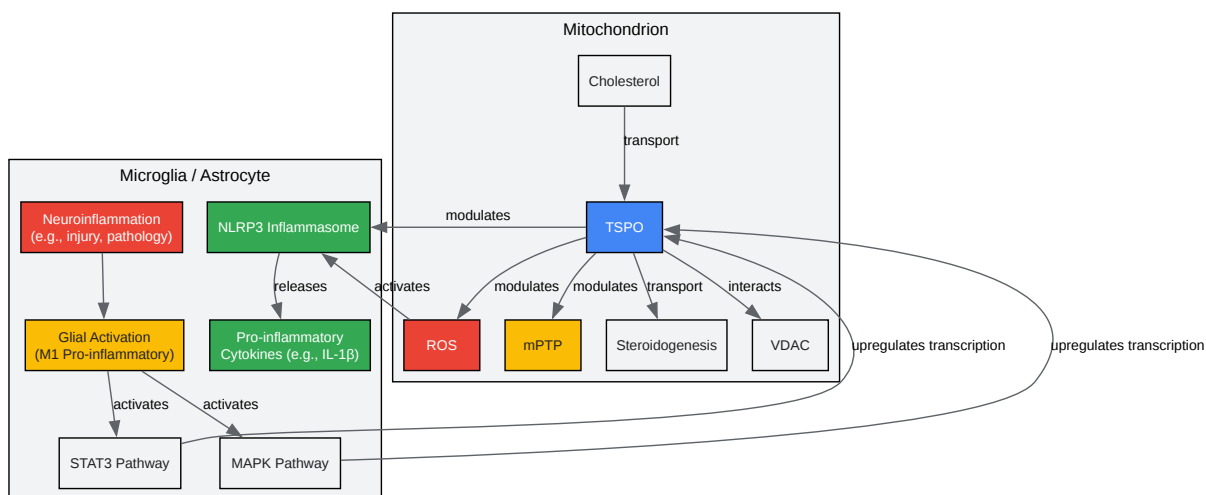
Objective: To measure the in vivo binding of a TSPO PET ligand in the human brain.

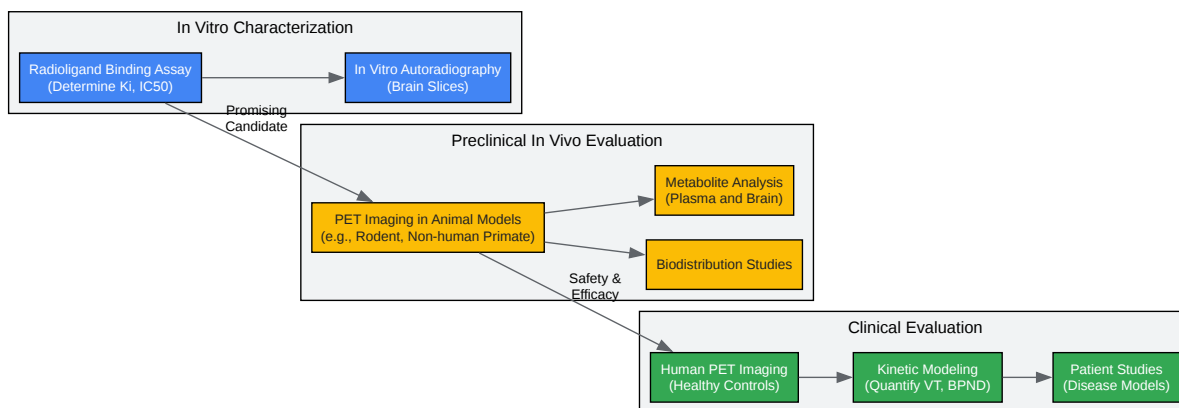
Procedure:

- **Subject Selection and Preparation:** Recruit healthy volunteers or patients. Subjects should undergo genotyping for the rs6971 polymorphism. On the day of the scan, an intravenous line is placed for radiotracer injection and, if required, for arterial blood sampling.
- **Radiotracer Injection:** A bolus of the radiotracer (e.g., [11C]PBR28) is injected intravenously.
- **PET Scan Acquisition:** Dynamic PET scanning is performed for a duration of 90-120 minutes immediately following the injection.
- **Arterial Blood Sampling:** To generate an arterial input function, arterial blood is sampled frequently during the initial phase of the scan and less frequently later on. The fraction of the parent compound in plasma is determined over time.
- **Image Reconstruction and Analysis:** PET data are reconstructed into a series of images over time. Regions of interest (ROIs) are drawn on anatomical MRI scans and co-registered to the PET images.
- **Kinetic Modeling:** Time-activity curves for each ROI are generated. These curves, along with the arterial input function, are fitted to a compartmental model (e.g., a two-tissue compartment model) to estimate kinetic parameters, including the total volume of distribution (VT). The specific-to-non-displaceable ratio (BPND) can then be calculated.[\[8\]](#)[\[9\]](#)[\[10\]](#)

## Visualizations

### TSPO Signaling in Neuroinflammation





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